3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is a synthetic organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl moiety, which is further connected to an 8-azabicyclo[3.2.1]octane core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps:
Formation of the 8-azabicyclo[3.2.1]octane Core: This can be achieved through the cyclization of appropriate precursors, often involving a [3+2] cycloaddition reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Attachment of the Bromophenyl Group: This step involves the coupling of the bromophenyl group to the sulfanyl moiety, typically using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled.
Scale-Up Procedures: Techniques such as continuous flow synthesis may be employed to produce large quantities efficiently.
Purification Processes: Methods like recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
- 3-[(4-Methylphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and biological activity compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of 3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[321]octane hydrochloride, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNS.ClH/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10;/h1-2,5-6,10-11,13,15H,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACYFRHQEWHEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.